Dicyclohexyldithiophosphinic acid
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Overview
Description
Dicyclohexyldithiophosphinic acid is an organophosphorus compound with the molecular formula C12H26NPS2. It is known for its unique chemical properties and has been widely studied for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Dicyclohexyldithiophosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylphosphine with sulfur in the presence of a base. The reaction conditions typically include a temperature range of 50-100°C and a reaction time of 2-4 hours . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Dicyclohexyldithiophosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . Major products formed from these reactions include dicyclohexyldithiophosphinate salts and other organophosphorus compounds .
Scientific Research Applications
Dicyclohexyldithiophosphinic acid has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry and as a reagent in organic synthesis . In biology, it has been studied for its potential as an antioxidant and its ability to inhibit certain enzymes . In medicine, it has been explored for its potential therapeutic effects, including its use as an anti-inflammatory agent . In industry, it is used in the extraction and separation of metals, particularly in the separation of trivalent actinides from lanthanides .
Mechanism of Action
The mechanism of action of dicyclohexyldithiophosphinic acid involves its ability to form stable complexes with metal ions. This is achieved through the coordination of the sulfur atoms in the compound with the metal ions, leading to the formation of stable chelates . The molecular targets and pathways involved in its action include the inhibition of oxidative stress pathways and the modulation of enzyme activity .
Comparison with Similar Compounds
Dicyclohexyldithiophosphinic acid is unique in its ability to form stable complexes with a wide range of metal ions. Similar compounds include diphenyldithiophosphinic acid and bis(2,4,4-trimethylpentyl)dithiophosphinic acid . These compounds share similar chemical properties but differ in their molecular structures and specific applications. For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid is known for its high selectivity in the extraction of trivalent actinides over lanthanides .
Properties
CAS No. |
40621-10-1 |
---|---|
Molecular Formula |
C12H23PS2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
dicyclohexyl-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H23PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,14,15) |
InChI Key |
TYWAKIKWTGMYJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)P(=S)(C2CCCCC2)S |
Origin of Product |
United States |
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